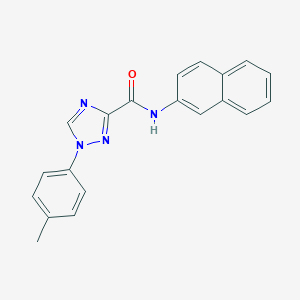
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis, but its application has expanded to other fields of research.
Wirkmechanismus
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 specifically targets the alpha and beta isoforms of p38 MAPK, which are involved in the regulation of inflammatory responses and stress signaling pathways. By inhibiting the activity of p38 MAPK, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 reduces the production of pro-inflammatory cytokines and chemokines, as well as the activation of transcription factors such as NF-kappaB and AP-1. This leads to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to inhibit the activation of neutrophils and monocytes, which play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in lab experiments is its specificity for p38 MAPK, which allows for the precise modulation of inflammatory responses. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has a relatively low toxicity profile, making it a safe and effective tool for studying the role of p38 MAPK in disease pathogenesis. However, one limitation of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796. One area of research is the development of more potent and selective inhibitors of p38 MAPK, which could have greater therapeutic potential. Another direction is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and Parkinson's disease, where inflammation is also a key factor. Finally, the use of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in combination with other therapies, such as immunotherapy or chemotherapy, could lead to improved treatment outcomes in cancer patients.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is a small molecule inhibitor of p38 MAPK that has shown great promise as a therapeutic agent for inflammatory diseases and cancer. Its specificity for p38 MAPK allows for the precise modulation of inflammatory responses, and its low toxicity profile makes it a safe and effective tool for studying disease pathogenesis. While there are limitations to its use, such as low solubility, the future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 are promising and could lead to improved treatment options for a variety of diseases.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 involves the reaction of 4-chloroaniline with 1H-pyrazole-1-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained after purification through recrystallization. The yield of the synthesis is approximately 60%, and the purity can be determined by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been extensively studied as a potential therapeutic agent for various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been investigated for its potential use in cancer therapy, as p38 MAPK has been implicated in tumor development and progression.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molekularformel |
C16H12ClN3O |
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12ClN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21) |
InChI-Schlüssel |
BQZHNPUWKXKFQY-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)

